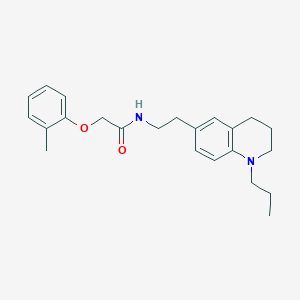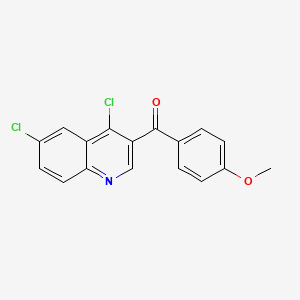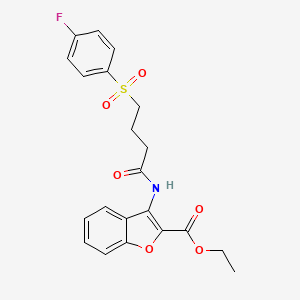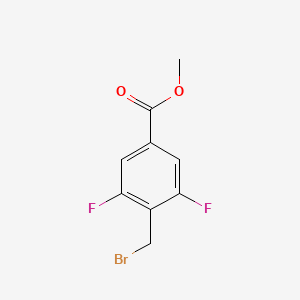
Methyl 4-(bromomethyl)-3,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(bromomethyl)benzoate” is an ester. It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring in methyl 4-(bromomethyl)benzoate .
Synthesis Analysis
The synthesis of a similar compound, “methyl 4-bromobenzoate”, involves adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis
The molecular structure of “Methyl 4-(bromomethyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate .Chemical Reactions Analysis
“Methyl 4-(bromomethyl)benzoate” is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)benzoate” is a white to cream solid . It has a melting point range of 53 - 58 °C .Aplicaciones Científicas De Investigación
Synthesis Applications
Methyl 4-(bromomethyl)-3,5-difluorobenzoate serves as a key intermediate in various synthesis processes due to its functional groups, which allow for further chemical transformations. For instance, it has been utilized in the synthesis of liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. This showcases its versatility in contributing to the development of materials with specific properties such as liquid crystal behavior and enhanced fire retardancy (Jamain, Khairuddean, & Guan-Seng, 2020).
Pharmacological Research
In the realm of pharmacological research, derivatives of this compound have been explored for their potential biological activities. For example, modifications of its structure have led to the development of compounds with antimicrobial and cytotoxic activities. This indicates its potential as a scaffold for designing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Material Science Applications
In material science, the compound's derivatives have been applied in the functionalization of surfaces, such as glassy carbon electrodes, illustrating its utility in modifying material properties for various applications including sensors and electronics. This functionalization process highlights the compound's role in enhancing the performance and functionality of material surfaces (Actis, Caulliez, Shul, Opallo, Mermoux, Marcus, Boukherroub, & Szunerits, 2008).
Chemical Sensor Development
Additionally, research has demonstrated the application of this compound derivatives in the development of chemical sensors. For instance, certain derivatives have been shown to act as effective fluorescence sensors for the detection of nitrophenol and acetate ions, which are important for environmental monitoring and diagnostics (Ni, Yan, Zhang, Shang, Du, Li, Zhao, Wang, & Xing, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-(bromomethyl)-3,5-difluorobenzoate is a synthetic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It plays a crucial role in the formation of carbon-carbon bonds, particularly in reactions like the Suzuki-Miyaura cross-coupling .
Mode of Action
The compound acts as an electrophile, reacting with nucleophilic organic groups in a process known as transmetalation . The bromomethyl group (-CH2Br) attached to the aromatic ring makes it highly reactive, allowing it to participate in various organic reactions . In the Suzuki-Miyaura cross-coupling reaction, for example, the bromine atom is replaced by an organoboron reagent, forming a new carbon-carbon bond .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through carbon-carbon bond formation . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of a suitable catalyst (for example, a palladium catalyst in the case of Suzuki-Miyaura coupling ), and the presence of other reactants. Additionally, the compound’s reactivity may be affected by steric hindrance and electronic effects due to the presence of the difluoro groups on the aromatic ring .
Propiedades
IUPAC Name |
methyl 4-(bromomethyl)-3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISEQRQCNGSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
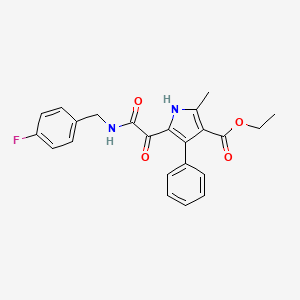
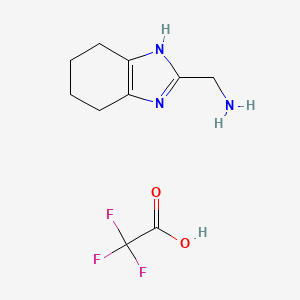

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)
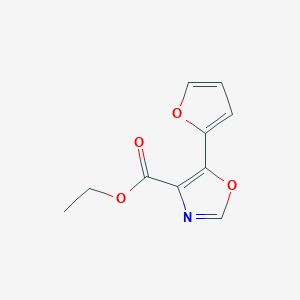
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)
![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)
![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)
